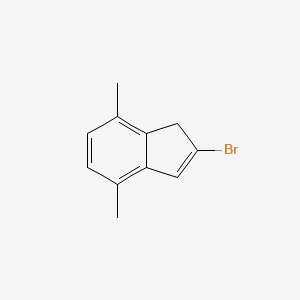
2-Bromo-4,7-dimethyl-1h-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4,7-dimethyl-1H-indene is an organic compound belonging to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of bromine and methyl groups on the indene structure makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,7-dimethyl-1H-indene typically involves the bromination of 4,7-dimethyl-1H-indene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored closely to prevent over-bromination and formation of unwanted by-products.
化学反応の分析
Types of Reactions
2-Bromo-4,7-dimethyl-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated indene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Formation of substituted indenes with various functional groups.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of hydrogenated indene derivatives.
科学的研究の応用
2-Bromo-4,7-dimethyl-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-4,7-dimethyl-1H-indene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
4,7-Dimethyl-1H-indene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1H-indene: Lacks the methyl groups, resulting in different reactivity and properties.
4-Bromo-1H-indene: Bromine atom is positioned differently, leading to variations in chemical behavior.
Uniqueness
2-Bromo-4,7-dimethyl-1H-indene is unique due to the presence of both bromine and methyl groups, which confer distinct reactivity and properties. This combination allows for selective functionalization and diverse applications in various fields.
特性
CAS番号 |
243647-66-7 |
|---|---|
分子式 |
C11H11Br |
分子量 |
223.11 g/mol |
IUPAC名 |
2-bromo-4,7-dimethyl-1H-indene |
InChI |
InChI=1S/C11H11Br/c1-7-3-4-8(2)11-6-9(12)5-10(7)11/h3-5H,6H2,1-2H3 |
InChIキー |
NFVXDEFZPQKUOU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CC(=CC2=C(C=C1)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















